molecular formula C10H9ClN2O B12820008 1-Chloro-6-methoxyisoquinolin-5-amine

1-Chloro-6-methoxyisoquinolin-5-amine

Cat. No.: B12820008
M. Wt: 208.64 g/mol
InChI Key: FSMRLSIOICZKFS-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxyisoquinolin-5-amine is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxyisoquinolin-5-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution of a suitable isoquinoline precursor. For instance, starting with 6-methoxyisoquinoline, chlorination at the first position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The resulting 1-chloro-6-methoxyisoquinoline can then be subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methoxyisoquinolin-5-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted isoquinolines.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

1-Chloro-6-methoxyisoquinolin-5-amine has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-6-methoxyisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-6-methoxyisoquinolin-5-amine can be compared with other similar compounds, such as:

    1-Chloro-6-methylisoquinolin-5-amine: Similar structure but with a methyl group instead of a methoxy group.

    1-Methoxyisoquinolin-5-amine: Lacks the chlorine atom, which may result in different reactivity and biological activity.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

1-chloro-6-methoxyisoquinolin-5-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-3-2-7-6(9(8)12)4-5-13-10(7)11/h2-5H,12H2,1H3

InChI Key

FSMRLSIOICZKFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=C2)Cl)N

Origin of Product

United States

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